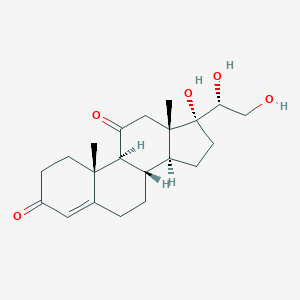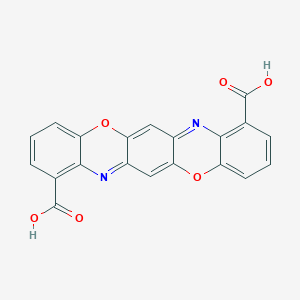
Triphenodioxazine-1,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTDA is a heterocyclic organic compound that belongs to the family of dioxazines. It is a red-violet powder that is insoluble in water but soluble in organic solvents. PTDA has been used in various fields, including materials science, electronics, and organic synthesis. However, its potential applications in scientific research have recently been explored.
Wirkmechanismus
The mechanism of action of PTDA is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target biomolecule. This complex can then undergo photoinduced electron transfer, leading to the generation of reactive oxygen species and subsequent cellular damage.
Biochemische Und Physiologische Effekte
PTDA has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been found to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. However, the exact biochemical and physiological effects of PTDA are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PTDA is its high fluorescence quantum yield, which allows for sensitive detection in fluorescence imaging. It is also biocompatible, making it suitable for use in biological systems. However, PTDA has limitations in terms of stability and solubility, which can affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for PTDA research, including the development of new synthetic methods, the exploration of its potential as a theranostic agent, and the investigation of its interactions with various biomolecules. Additionally, the use of PTDA in combination with other imaging agents and drugs could enhance its efficacy and broaden its applications.
In conclusion, PTDA is a promising compound with potential applications in scientific research. Its unique optical properties and biocompatibility make it an ideal candidate for fluorescence imaging, bioimaging, and drug delivery. However, further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Synthesemethoden
PTDA can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a catalyst, followed by reduction and cyclization. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
PTDA has shown potential in various scientific research applications, including fluorescence imaging, bioimaging, and drug delivery. Its unique optical properties, such as high fluorescence quantum yield and large Stokes shift, make it an ideal candidate for fluorescence imaging. PTDA has also been used as a contrast agent in bioimaging due to its ability to selectively bind to certain biomolecules. In addition, PTDA has been explored as a drug delivery agent due to its biocompatibility and ability to encapsulate drugs.
Eigenschaften
CAS-Nummer |
136497-59-1 |
|---|---|
Produktname |
Triphenodioxazine-1,8-dicarboxylic acid |
Molekularformel |
C20H10N2O6 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid |
InChI |
InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
VCCQDVHRGCHIHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Andere CAS-Nummern |
136497-59-1 |
Synonyme |
TPODC triphenodioxazine-1,8-dicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



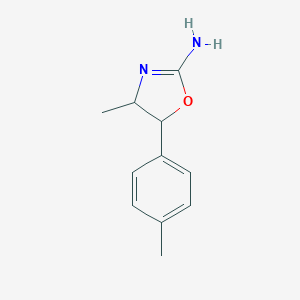
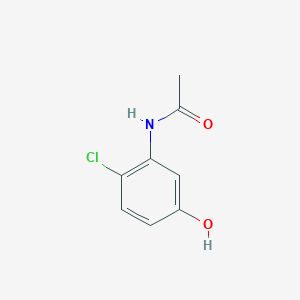
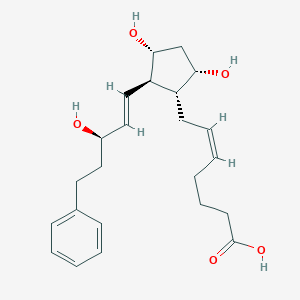
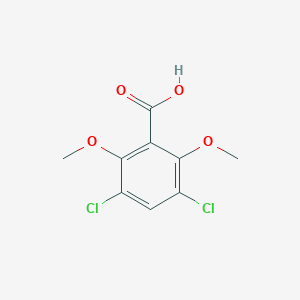
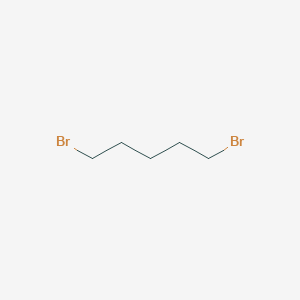
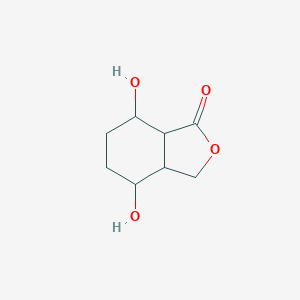
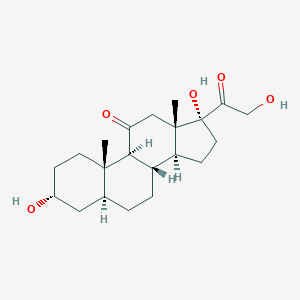
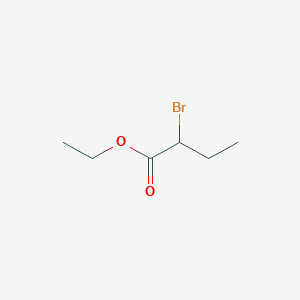
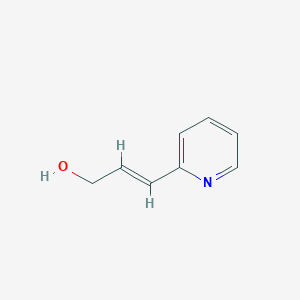
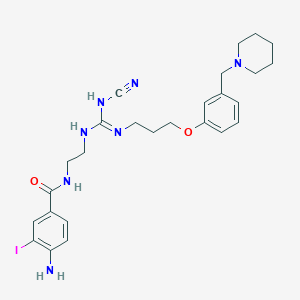
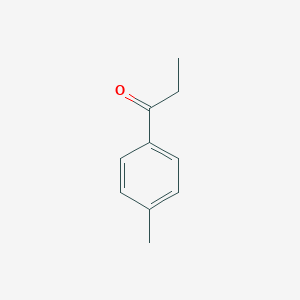
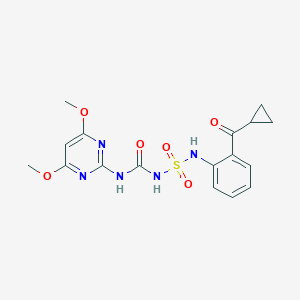
![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
